

Vamifeport: A Hepcidin Mimetic Forging a New Path in Iron Regulation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vamifeport (formerly **VIT-2763**) is a first-in-class, orally bioavailable small molecule that acts as a hepcidin mimetic by directly inhibiting the iron transporter ferroportin.[1] In conditions of iron overload and ineffective erythropoiesis, such as β -thalassemia and sickle cell disease, vamifeport has demonstrated the potential to restore iron homeostasis, improve hematological parameters, and reduce iron-related toxicities. This technical guide provides a comprehensive overview of vamifeport, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Introduction: The Hepcidin-Ferroportin Axis and the Promise of Vamifeport

Iron homeostasis is meticulously regulated by the peptide hormone hepcidin, which acts as the master regulator of systemic iron levels.[2][3] Hepcidin binds to ferroportin, the sole known cellular iron exporter, triggering its internalization and degradation.[1][4] This process effectively traps iron within cells, particularly enterocytes, macrophages, and hepatocytes, thereby reducing iron absorption and release into the bloodstream.[2][3] In several hematological disorders, including β-thalassemia and sickle cell disease, hepcidin expression is suppressed,



leading to excessive ferroportin activity, increased iron absorption, and pathological iron overload.[1][5]

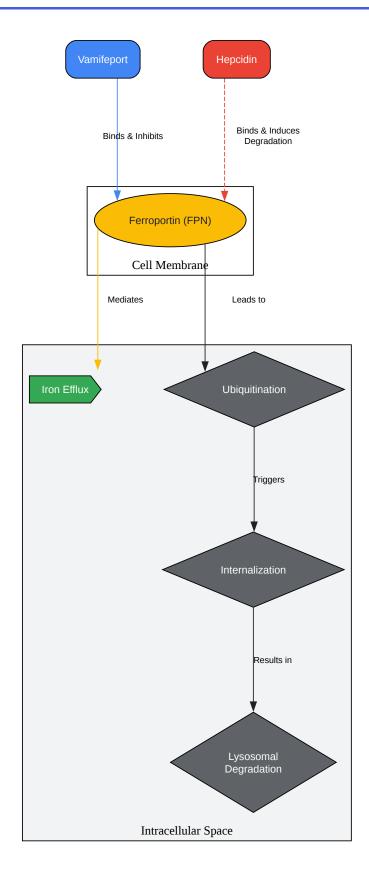
Vamifeport emerges as a promising therapeutic strategy by mimicking the function of hepcidin. As a direct ferroportin inhibitor, vamifeport offers a targeted approach to rectify the underlying iron dysregulation in these conditions.[1][3]

Mechanism of Action: Direct Ferroportin Inhibition

Vamifeport is a small-molecule inhibitor that directly targets ferroportin.[1] Its mechanism of action involves competing with the natural ligand, hepcidin, for binding to ferroportin.[6][7] This interaction leads to the internalization and subsequent degradation of the ferroportin transporter, thereby reducing the efflux of iron from cells into the plasma.[3][6][7] Cryo-electron microscopy studies have revealed that vamifeport binds to a central cavity within ferroportin, with its binding site partially overlapping that of hepcidin, which explains their competitive relationship.[6][7] Although vamifeport induces ferroportin ubiquitination, internalization, and degradation similarly to hepcidin, the kinetics are reported to be slower.[6][7]

Signaling Pathway of Vamifeport Action





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Vamifeport's mechanism of action on the ferroportin transporter.



Quantitative Data Summary

The efficacy of vamifeport has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of Vamifeport in Mouse

Models

Model	Treatment	Key Findings	Reference
Hbbth3/+ (β- thalassemia)	30 mg/kg vamifeport	77% decrease in serum iron	[1]
100 mg/kg vamifeport	84% decrease in serum iron	[1]	
52-65% reduction in relative spleen weight	[1]		
Improved hemoglobin and RBC count	[2]		
Townes (Sickle Cell Disease)	60 mg/kg vamifeport (twice daily for 6 weeks)	Reduced intracellular HbS concentration	[8]
Decreased markers of hemolysis (plasma heme, LDH, bilirubin)	[8]		
Reduced plasma soluble VCAM-1	[8]	-	
Hfe C282Y (Hemochromatosis)	40 or 110 mg/kg vamifeport	Correction of serum iron to wild-type levels	[1][3]
Prevention of liver iron retention	[1]		

Table 2: Clinical Pharmacodynamics of Vamifeport



Study Population	Dose	Key Pharmacodynamic Effects	Reference
Healthy Volunteers (Phase I)	Single doses ≥60 mg	Rapid, temporary decrease in serum iron levels	[9]
Multiple doses	Temporary decrease in mean transferrin saturation (TSAT)	[9]	
Detectable plasma levels 15-30 min post- dose	[2]		
Half-life of 1.9-5.3 hours on Day 1	[2]	-	
Non-Transfusion- Dependent β- Thalassemia (NTDT) Patients (Phase IIa)	60 mg or 120 mg (once or twice daily for 12 weeks)	Decrease in serum iron by 12.2-14.5 µmol/L 2h post-first dose	[10]
Decrease in TSAT by 33.6-37.2% 2h post- first dose	[10]		
Favorable safety and tolerability profile	[10]	-	

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to evaluate the efficacy and mechanism of vamifeport.

In Vitro Ferroportin Inhibition Assay

• Objective: To determine the in vitro potency of vamifeport in inhibiting cellular iron efflux.



- Cell Line: Human breast cancer cell line T47D, which expresses ferroportin.
- Methodology:
 - T47D cells are incubated with the stable iron isotope 58Fe sulfate to load the cells with iron.[2]
 - Cells are then treated with varying concentrations of vamifeport or hepcidin as a positive control.
 - The amount of 58Fe released from the cells into the culture medium is quantified over time using mass spectrometry.
 - The dose-dependent inhibition of iron efflux is measured to determine the EC50 value for vamifeport.[3]

Preclinical Efficacy in Mouse Models

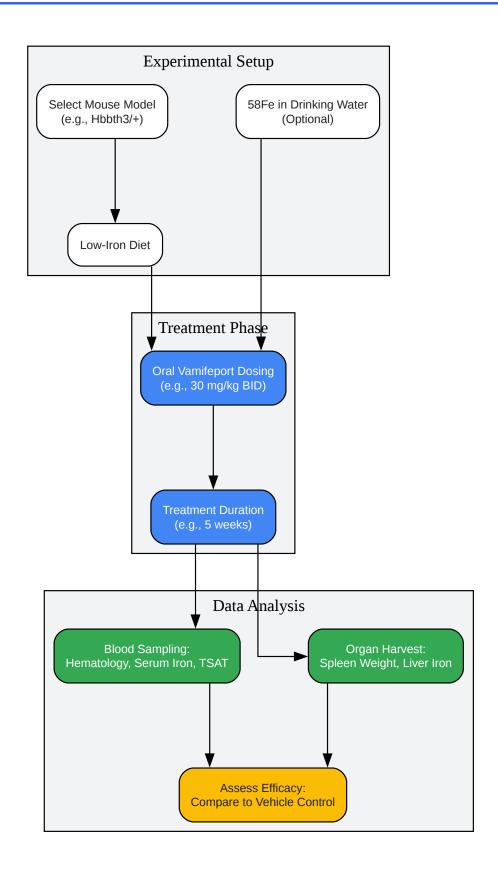
- Objective: To assess the in vivo effects of vamifeport on anemia, ineffective erythropoiesis, and iron overload.
- Animal Models:
 - β-thalassemia: Hbbth3/+ murine model of non-transfusion-dependent thalassemia.[1]
 - \circ Sickle Cell Disease: Townes mouse model with humanized α- and β-globin genes (HbSS). [8]
 - Hemochromatosis: Hfe C282Y mouse model.[3]
- General Protocol:
 - Mice are typically fed a low-iron diet.[1]
 - Vamifeport is administered orally, twice daily, at doses ranging from 30 to 110 mg/kg for a specified period (e.g., 5-6 weeks).[1][8]



- To trace newly absorbed iron, drinking water can be supplemented with a stable iron isotope such as 58Fe.[1][8]
- Blood samples are collected to measure hematological parameters (hemoglobin, RBC count), serum iron, and transferrin saturation.
- At the end of the study, organs such as the spleen and liver are harvested to assess their weight and iron content.[1][2]

Experimental Workflow for Preclinical Evaluation





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Workflow for preclinical evaluation of vamifeport in mouse models.



Clinical Trial Methodology (Phase IIa in NTDT)

- Objective: To assess the safety, tolerability, and pharmacodynamic effects of vamifeport in adults with non-transfusion-dependent β-thalassemia.[10]
- Study Design: Double-blind, randomized, placebo-controlled.[10]
- Patient Population: Adults with NTDT, defined as requiring less than 5 units of red blood cells in the 24 weeks prior to randomization.[10]
- Treatment Regimen:
 - Patients weighing 40-59 kg received 60 mg vamifeport.[10]
 - Patients weighing 60-100 kg received 120 mg vamifeport.[10]
 - Dosing was either once daily (QD) or twice daily (BID) for 12 weeks.
- Endpoints:
 - Primary: Safety and tolerability, assessed by monitoring treatment-emergent adverse events.[10]
 - Secondary: Pharmacodynamic effects on iron-related parameters, including total serum iron and transferrin saturation.[10]

Conclusion and Future Directions

Vamifeport represents a significant advancement in the development of targeted therapies for disorders of iron overload. Its oral bioavailability and direct mechanism of action as a hepcidin mimetic offer a convenient and potentially highly effective treatment modality.[1] Preclinical and early clinical data have consistently demonstrated its ability to reduce iron levels and improve hematological parameters in relevant disease models and patient populations.[1][10]

Ongoing and future clinical trials will be crucial in further defining the efficacy and safety profile of vamifeport, and in establishing its role in the management of β -thalassemia, sickle cell disease, and other conditions characterized by dysregulated iron homeostasis. The continued



investigation of this novel ferroportin inhibitor holds the promise of a new therapeutic paradigm for patients with these debilitating diseases.

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- To cite this document: BenchChem. [Vamifeport: A Hepcidin Mimetic Forging a New Path in Iron Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654027#vamifeport-as-a-hepcidin-mimetic]

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